2,6-Di(decan-2-yl)phenol

Description

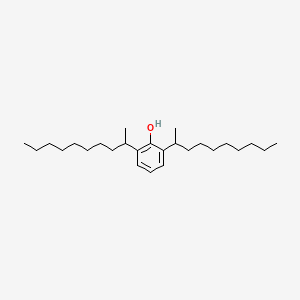

2,6-Di(decan-2-yl)phenol is a sterically hindered phenolic compound featuring two branched decan-2-yl substituents at the 2 and 6 positions of the phenol ring. The decan-2-yl group (C₁₀H₂₁) is a 10-carbon alkyl chain with a methyl branch at the second carbon, imparting significant steric bulk and hydrophobicity .

Properties

CAS No. |

82971-18-4 |

|---|---|

Molecular Formula |

C26H46O |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

2,6-di(decan-2-yl)phenol |

InChI |

InChI=1S/C26H46O/c1-5-7-9-11-13-15-18-22(3)24-20-17-21-25(26(24)27)23(4)19-16-14-12-10-8-6-2/h17,20-23,27H,5-16,18-19H2,1-4H3 |

InChI Key |

AMAPQLXDBQEZPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)C1=C(C(=CC=C1)C(C)CCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Di(decan-2-yl)phenol typically involves the alkylation of phenol with decan-2-yl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol, making it more nucleophilic. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete alkylation.

Industrial production methods for this compound may involve continuous flow processes where phenol and decan-2-yl halides are reacted in a controlled environment to maximize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2,6-Di(decan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2,6-Di(decan-2-yl)phenol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Di(decan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic decan-2-yl groups allow it to interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations :

- Steric Effects: The decan-2-yl substituents in this compound create significantly greater steric hindrance compared to smaller groups like methyl or methoxy. This likely reduces solubility in polar solvents and slows reaction kinetics in substitution or oxidation reactions .

- Electronic Effects: Alkyl groups donate electrons via inductive effects, reducing phenol acidity (higher pKa) compared to electron-withdrawing groups like bromo in DBMP, which lower pKa .

Reactivity and Degradation Behavior

Table 2: Photocatalytic Degradation Efficiency

Key Findings :

- DBMP’s bromo substituents enhance reactivity with hydroxyl radicals, enabling rapid degradation .

- The bulky decan-2-yl groups in this compound likely hinder access to reactive sites, reducing degradation efficiency compared to smaller analogues like phenol or DBMP .

Toxicity and Allergenic Potential

Table 3: Contact Sensitization Data

| Compound | Sensitization Potential | Key Study Findings |

|---|---|---|

| 2,6-Dimethylol phenol | High | 9/13 patients showed positive reactions |

| This compound* | Low (estimated) | Larger substituents may reduce skin penetration |

Key Insights :

- The hydrophobic, bulky decan-2-yl groups in this compound likely reduce bioavailability and sensitization risk compared to methylol or halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.